molecular formula C9H16O4 B14674589 1,1-Dimethoxyheptane-3,5-dione CAS No. 40342-55-0

1,1-Dimethoxyheptane-3,5-dione

Cat. No.: B14674589
CAS No.: 40342-55-0
M. Wt: 188.22 g/mol
InChI Key: FRYPZAZCOMELIZ-UHFFFAOYSA-N
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Description

1,1-Dimethoxyheptane-3,5-dione is a linear aliphatic diketone derivative featuring two methoxy groups at the terminal C1 position and ketone functionalities at C3 and C5. Its molecular formula is C₉H₁₆O₄, distinguishing it from simpler diones by its substituted methoxy groups. The methoxy groups likely enhance solubility in polar solvents compared to non-substituted aliphatic diones, while the diketone moiety may enable chelation or participation in cyclization reactions .

Properties

CAS No.

40342-55-0

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

1,1-dimethoxyheptane-3,5-dione

InChI

InChI=1S/C9H16O4/c1-4-7(10)5-8(11)6-9(12-2)13-3/h9H,4-6H2,1-3H3

InChI Key

FRYPZAZCOMELIZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)CC(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethoxyheptane-3,5-dione can be synthesized through a multi-step process involving the following key steps:

    Starting Material: The synthesis begins with heptane-3,5-dione.

    Methoxylation: The introduction of methoxy groups is achieved through a reaction with methanol in the presence of an acid catalyst, such as sulfuric acid. This step involves the formation of methoxy groups at the 1,1-positions of the heptane-3,5-dione.

    Purification: The final product is purified using techniques such as distillation or recrystallization to obtain pure 1,1-dimethoxyheptane-3,5-dione.

Industrial Production Methods

Industrial production of 1,1-dimethoxyheptane-3,5-dione follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to carry out the methoxylation reaction.

    Continuous Flow Systems: Employing continuous flow systems to enhance efficiency and yield.

    Purification Units: Using industrial-scale purification units to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxyheptane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dimethoxyheptane-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dimethoxyheptane-3,5-dione involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

    Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Curcumin (1,7-bis(3-methoxy-4-hydroxyphenyl)-1,6-heptadiene-3,5-dione)

  • Structural Differences : Curcumin contains aromatic phenyl rings with hydroxyl and methoxy substituents, conjugated dienes, and a central heptadiene-dione backbone. In contrast, 1,1-Dimethoxyheptane-3,5-dione lacks aromaticity and unsaturation, resulting in a more flexible aliphatic chain.
  • Bioactivity: Curcumin exhibits anti-inflammatory, antioxidant, and anticancer properties due to its polyphenolic structure . The absence of aromatic groups in 1,1-Dimethoxyheptane-3,5-dione may reduce antioxidant capacity but improve metabolic stability.

1-Methoxy-6-methylheptane-3,5-dione

  • Structural Differences : This analog (C₉H₁₆O₃) has a methoxy group at C1 and a methyl group at C6, whereas 1,1-Dimethoxyheptane-3,5-dione features two methoxy groups at C1.
  • Implications : The additional methyl group in the former may sterically hinder reactions at C6, whereas the dual methoxy groups in the latter could enhance electron density at C1, favoring nucleophilic substitution or oxidation.

Diketopiperazine Derivatives (e.g., Albonoursin)

  • Structural Differences: Cyclic diketopiperazines like albonoursin (piperazine-2,5-dione core) are rigid, planar structures with substituents influencing bioactivity. In contrast, 1,1-Dimethoxyheptane-3,5-dione is linear and conformationally flexible.
  • Bioactivity: Diketopiperazines show antiviral activity (e.g., IC₅₀ = 6.8 μM for albonoursin against H1N1) . The linear structure of 1,1-Dimethoxyheptane-3,5-dione may limit direct antiviral action but could serve as a scaffold for novel cyclic derivatives.

Diarylheptanoids (e.g., Z.officinale derivatives)

  • Structural Differences: Diarylheptanoids feature aromatic rings at both ends of the heptane chain (e.g., 3,5-diacetoxy-1,7-bis(aryl)heptane). 1,1-Dimethoxyheptane-3,5-dione lacks aryl groups, reducing π-π stacking interactions critical for binding to biological targets.
  • Applications: Diarylheptanoids are studied for anti-inflammatory and neuroprotective effects , while the aliphatic nature of 1,1-Dimethoxyheptane-3,5-dione may favor industrial or material science applications.

Comparative Data Table

Compound Core Structure Key Functional Groups Molecular Formula Notable Properties/Applications Reference
1,1-Dimethoxyheptane-3,5-dione Linear aliphatic 2 × OCH₃, 2 × ketone C₉H₁₆O₄ Potential ligand, synthetic precursor
Curcumin Conjugated diene Aryl-OH, OCH₃, diketone C₂₁H₂₀O₆ Antioxidant, anticancer
1-Methoxy-6-methylheptane-3,5-dione Linear aliphatic OCH₃, CH₃, diketone C₉H₁₆O₃ Unreported bioactivity
Albonoursin Cyclic diketopiperazine Cyclic amide, diketone C₁₄H₁₈N₂O₄ Antiviral (H1N1 IC₅₀ = 6.8 μM)
Diarylheptanoids (Z.officinale) Diaryl-substituted Aryl-OAc, diketone Variable Anti-inflammatory, neuroprotective

Key Findings and Implications

  • Structural Flexibility : The linear, aliphatic chain of 1,1-Dimethoxyheptane-3,5-dione offers synthetic versatility but may limit direct bioactivity compared to cyclic or aromatic analogs.
  • Research Gaps : Direct studies on 1,1-Dimethoxyheptane-3,5-dione are needed to validate its bioactivity, stability, and industrial utility.

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